![molecular formula C25H23N3O2 B6489068 N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide CAS No. 898455-16-8](/img/structure/B6489068.png)

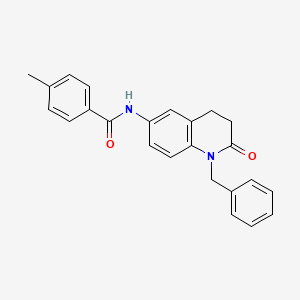

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide” is a chemical compound that belongs to the class of quinazolinones . Quinazolinones are heterocyclic compounds that have been of great interest due to their wide range of biological activities .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with acyl or aroyl chlorides . In a specific example, a green protocol has been developed for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives in yields of 85–90% by a one-pot reaction of phthalic anhydride, anilines, and 2-aminobenzamides in ethanol under reflux for 90–120 min .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be complex. For instance, the molecule can have a flattened structure with specific dihedral angles . More specific structural details would require further investigation or experimental data.Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions. For example, they can react with primary aromatic amines, heterocyclic amines, and diamines under different conditions . They can also react with sodium azide and active methylene compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can be determined through various analytical techniques. For instance, NMR spectroscopy can provide information about the chemical structure of the compound . The melting point can also be determined .Wissenschaftliche Forschungsanwendungen

Drug Development and Medicinal Chemistry

The synthesis of pyrrole-3-carboxylic acid amides, like MFCD07717168, is of significant interest due to their central role in successful drugs. Notably, compounds with similar substructures have been pivotal in the development of medications such as Atorvastatin (a cholesterol-lowering drug) and Sunitinib (a tyrosine kinase inhibitor used in cancer therapy) . Researchers explore the potential of MFCD07717168 as a scaffold for novel drug candidates.

Antimicrobial and Antiviral Properties

Pyrrolin-4-ones, including 4-oxo derivatives of pyrrole-3-carboxylic acids, exhibit bioactivity against malaria and HIV-1 protease . MFCD07717168’s structural features make it an interesting candidate for further investigation in antimalarial and antiviral drug development.

Cyclooxygenase-2 (COX-2) Inhibition

Molecular docking studies have suggested that certain quinazolinone derivatives possess potent COX-2 inhibitory activity . Given the importance of COX-2 in inflammation and cancer, exploring MFCD07717168’s potential as a COX-2 inhibitor could be valuable.

Factor Xa Binding and Oral Bioavailability

In the context of anticoagulant drug development, neutral moieties play a crucial role. The p-methoxyphenyl moiety has been identified as a factor Xa binding site, retaining good oral bioavailability . Investigating MFCD07717168’s binding affinity and pharmacokinetics could be worthwhile.

Other Biological Activities

Heterocyclic compounds, including pyrrolinones, often exert diverse biological effects. While not directly studied for MFCD07717168, it’s worth exploring its potential in areas such as anticancer, anti-inflammatory, and antibacterial activities .

Wirkmechanismus

Target of Action

Compounds with a similar quinazolinone structure have been reported to exhibit antimicrobial activity . Therefore, it’s plausible that MFCD07717168 might interact with microbial proteins or enzymes, disrupting their normal function.

Mode of Action

Based on the antimicrobial activity of similar quinazolinone compounds, it can be hypothesized that mfcd07717168 might interfere with the normal functioning of microbial proteins or enzymes, leading to the inhibition of microbial growth .

Biochemical Pathways

Given the potential antimicrobial activity of similar quinazolinone compounds, it’s possible that mfcd07717168 might affect pathways related to microbial growth and survival .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug development as it influences the drug’s bioavailability and therapeutic efficacy .

Result of Action

Based on the antimicrobial activity of similar quinazolinone compounds, it can be hypothesized that mfcd07717168 might lead to the inhibition of microbial growth .

Zukünftige Richtungen

The future directions in the research of quinazolinone derivatives could involve the development of more efficient synthesis methods, the exploration of their biological activities, and their potential applications in medicine . Further studies could also focus on understanding their mechanism of action at the molecular level .

Eigenschaften

IUPAC Name |

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-3-21(18-9-5-4-6-10-18)24(29)27-19-13-15-20(16-14-19)28-17(2)26-23-12-8-7-11-22(23)25(28)30/h4-16,21H,3H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXDGQQINUBAFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6488999.png)

![N-(2-chloro-4-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6489009.png)

![N-(4-bromophenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6489012.png)

![N-(4-bromo-3-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6489014.png)

![4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B6489045.png)

![N-cyclopentyl-2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6489063.png)

![8-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6489067.png)

![3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6489076.png)

![5-fluoro-2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6489083.png)

![2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B6489090.png)